2-[(6-Chloropyridazin-3-YL)(methyl)amino]acetic acid
CAS No.: 17285-00-6
Cat. No.: VC8247502
Molecular Formula: C7H8ClN3O2
Molecular Weight: 201.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17285-00-6 |
|---|---|
| Molecular Formula | C7H8ClN3O2 |
| Molecular Weight | 201.61 g/mol |
| IUPAC Name | 2-[(6-chloropyridazin-3-yl)-methylamino]acetic acid |
| Standard InChI | InChI=1S/C7H8ClN3O2/c1-11(4-7(12)13)6-3-2-5(8)9-10-6/h2-3H,4H2,1H3,(H,12,13) |
| Standard InChI Key | DKHGVAYHAZQICB-UHFFFAOYSA-N |
| SMILES | CN(CC(=O)O)C1=NN=C(C=C1)Cl |
| Canonical SMILES | CN(CC(=O)O)C1=NN=C(C=C1)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a pyridazine ring substituted with a chlorine atom at position 6 and a methylamino-acetic acid moiety at position 3. Key structural identifiers include:
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SMILES:
CN(CC(=O)O)C1=NN=C(C=C1)Cl -
InChIKey:
DKHGVAYHAZQICB-UHFFFAOYSA-N -
IUPAC Name: 2-[(6-Chloropyridazin-3-yl)(methyl)amino]acetic acid .
Table 1: Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈ClN₃O₂ | |
| Molecular Weight | 201.61 g/mol | |
| CAS Registry Number | 17285-00-6 |
Spectral and Computational Data
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Predicted Collision Cross Section (CCS): Values range from 138.4 Ų ([M+H]⁺) to 150.5 Ų ([M+Na]⁺), critical for mass spectrometry applications .
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pKa Estimation: The carboxylic acid group likely has a pKa ~3.5–4.0, based on analogous acetic acid derivatives .
Synthesis and Preparation
While explicit synthetic protocols for this compound are scarce, general methods for pyridazine derivatives involve:
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Pyridazine Ring Formation: Cyclization reactions using hydrazine derivatives.
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Functionalization: Introduction of the methylamino and acetic acid groups via nucleophilic substitution or condensation .
Key reagents may include chloroacetyl chloride and methylamine, though optimization is required for yield and purity.
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly soluble in polar solvents (e.g., DMSO, methanol) due to the carboxylic acid group.
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Stability: Susceptible to hydrolysis under acidic or basic conditions, necessitating storage at neutral pH and low temperatures .
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| LogP (Partition Coeff.) | ~1.2–1.8 (moderate lipophilicity) | |
| Hydrogen Bond Donors | 2 (NH and COOH) | |
| Hydrogen Bond Acceptors | 5 |
Biological Activity and Applications
Broader Pharmacological Prospects
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Anticancer Activity: Pyridazine derivatives often interact with kinase targets or DNA repair pathways .
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Antiviral Applications: Chlorinated heterocycles are explored for protease inhibition .
Future Perspectives
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Synthetic Optimization: Development of scalable routes to improve accessibility.
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Biological Screening: Prioritize assays against bacterial and cancer cell lines.
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Structure-Activity Relationship (SAR) Studies: Modifications to enhance potency and reduce toxicity.
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